Methylene glycol monoacetate
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Overview
Description
Hydroxymethyl acetate, also known as methylene glycol monoacetate, is an organic compound with the molecular formula C₃H₆O₃ and a molecular weight of 90.08 g/mol . It is a colorless liquid that is soluble in water and commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxymethyl acetate can be synthesized through the esterification of formaldehyde with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, hydroxymethyl acetate is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the controlled addition of formaldehyde and acetic acid in the presence of a catalyst, followed by purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and acetic acid.
Reduction: It can be reduced to methanol and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles like alcohols and amines can react with hydroxymethyl acetate in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formic acid and acetic acid.
Reduction: Methanol and acetic acid.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Hydroxymethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of hydroxymethyl acetate involves its ability to act as an esterifying agent. It can react with various nucleophiles to form esters and ethers. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating the formation of new chemical bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Similar ester with a simpler structure.
Ethyl acetate: Another ester with a slightly larger alkyl group.
Propyl acetate: Ester with a longer alkyl chain.
Uniqueness
Hydroxymethyl acetate is unique due to its hydroxymethyl group, which provides additional reactivity compared to other simple esters. This makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
hydroxymethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-3(5)6-2-4/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVNDCLJHKQUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006585 |
Source
|
Record name | Hydroxymethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86011-33-8 |
Source
|
Record name | Methylene glycol monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086011338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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